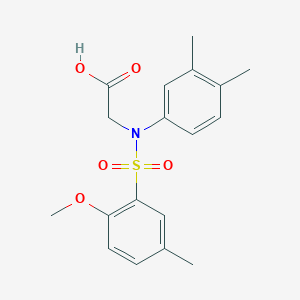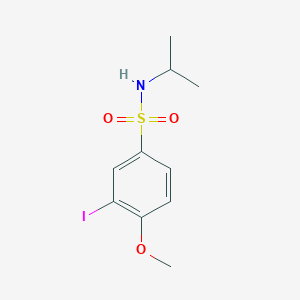![molecular formula C13H13Cl2NO2S3 B305212 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been found to have potential therapeutic applications in the field of cancer research. DBeQ is a member of the class of compounds known as isothioureas, which have been shown to have a wide range of biological activities. In
Aplicaciones Científicas De Investigación
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have potential therapeutic applications in cancer research. Specifically, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been found to inhibit the activity of the proteasome, a complex of proteins responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. This makes N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide works by binding to the active site of the proteasome, preventing the degradation of unwanted proteins and leading to the accumulation of toxic proteins within cells. This accumulation of toxic proteins ultimately leads to cell death. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to be a selective inhibitor of the proteasome, meaning that it does not affect the activity of other cellular proteins.
Biochemical and Physiological Effects
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been found to inhibit the growth of tumors in animal models. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide is its high potency and selectivity for the proteasome. This makes it a useful tool for studying the role of the proteasome in cellular processes. However, one limitation of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has not yet been extensively tested in humans, so its safety and efficacy in clinical settings are still unknown.
Direcciones Futuras
There are a number of future directions for research on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. One area of interest is the development of new cancer therapies based on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide and other proteasome inhibitors. Additionally, research is needed to determine the safety and efficacy of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in humans, as well as to explore its potential applications in the treatment of other diseases such as inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide and to identify other potential targets for isothiourea compounds.
Métodos De Síntesis
The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium hydrosulfide to form the corresponding thiol. This thiol is then reacted with 2-chloroethylsulfonyl chloride to form the final product, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research and development.
Propiedades
Nombre del producto |
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C13H13Cl2NO2S3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13Cl2NO2S3/c14-11-3-1-4-12(15)10(11)9-19-8-6-16-21(17,18)13-5-2-7-20-13/h1-5,7,16H,6,8-9H2 |
Clave InChI |
UKKUAMJMGVEJOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=CS2)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)

